Cbz-Gly-Gly-DL-Arg-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

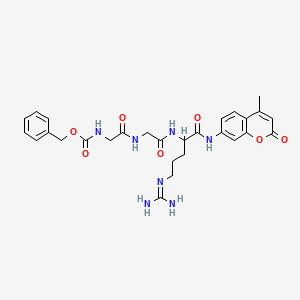

Cbz-Gly-Gly-DL-Arg-AMC is a fluorogenic peptide substrate widely used in protease activity assays. Its structure comprises a carbobenzoxy (Cbz) protective group, a di-glycine (Gly-Gly) spacer, a racemic mixture of D- and L-arginine (DL-Arg), and a 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage at the arginine-AMC bond, the release of AMC generates a measurable fluorescent signal, enabling real-time monitoring of protease activity. This substrate is particularly relevant in studying trypsin-like proteases, which recognize arginine or lysine residues. The inclusion of DL-Arg introduces stereochemical variability, which may influence enzyme-substrate interactions compared to enantiomerically pure analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Gly-Gly-DL-Arg-AMC typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups, such as carbobenzoxy (Cbz) for the N-terminus and 7-amido-4-methylcoumarin (AMC) for the C-terminus, are used to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Cbz-Gly-Gly-DL-Arg-AMC undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by proteases, leading to the release of AMC, which fluoresces upon cleavage.

Oxidation and Reduction: These reactions can modify the peptide backbone or side chains, affecting the compound’s stability and activity.

Substitution: Involves the replacement of functional groups, which can be used to modify the compound for specific applications.

Common Reagents and Conditions

Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, with the presence of specific proteases.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Commonly involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The primary product of hydrolysis is AMC, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cbz-Gly-Gly-DL-Arg-AMC is characterized by its ability to undergo hydrolysis when cleaved by proteolytic enzymes, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. This reaction is critical for various assays that measure enzyme activity. The synthesis typically employs solid-phase peptide synthesis, allowing for precise control over the peptide sequence and structure.

Key Applications

- Enzyme Kinetics Studies

- Activity-Based Profiling

- Clinical Research

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| This compound | Cbz protected, Gly residues, Arg, AMC | Fluorogenic assays for serine proteases |

| Z-Gly-Gly-Arg | Gly residues, Arg | Non-fluorogenic assays |

| Z-Ala-Ala-Arg-AMC | Alanine residues, Arg, AMC | Enzyme specificity studies |

| Z-Lys-Lys-Arg-AMC | Lysine residues, Arg, AMC | Targeting lysine-specific proteases |

Case Studies

- Profiling Protease Activity

- Inhibitor Screening

- Therapeutic Development

Mechanism of Action

The mechanism of action of Cbz-Gly-Gly-DL-Arg-AMC involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moieties is hydrolyzed, releasing AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are typically serine proteases, which recognize and cleave the peptide substrate at the arginine residue.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Cbz-Gly-Gly-DL-Arg-AMC belongs to a broader class of peptide-AMC conjugates. Key structural distinctions and functional implications relative to similar compounds include:

| Parameter | This compound | Cbz-Arg-Arg-AMC | Boc-Val-Pro-Arg-AMC | Z-Phe-Arg-AMC |

|---|---|---|---|---|

| Peptide Sequence | Cbz-Gly-Gly-DL-Arg | Cbz-Arg-Arg | Boc-Val-Pro-Arg | Z-Phe-Arg |

| Enzyme Target | Trypsin-like proteases | Cathepsin B | Thrombin | Cathepsin L/K |

| Stereochemistry | Racemic (DL-Arg) | L-Arg | L-Arg | L-Arg |

| Fluorophore | AMC | AMC | AMC | AMC |

| Key Applications | Broad protease screening | Lysosomal protease studies | Blood coagulation assays | Cysteine protease profiling |

- Stereochemical Impact: The DL-Arg configuration in this compound reduces enzymatic specificity compared to L-Arg analogs (e.g., Cbz-Arg-Arg-AMC), as many proteases exhibit stereoselectivity for L-amino acids .

- Fluorophore Performance : AMC-based substrates generally exhibit higher sensitivity than alternatives like para-nitroaniline (pNA) due to AMC’s superior quantum yield (~0.8 vs. ~0.1 for pNA) .

Enzymatic Kinetics and Selectivity

Comparative studies highlight differences in kinetic parameters:

Biological Activity

Cbz-Gly-Gly-DL-Arg-AMC is a fluorogenic substrate widely used in biochemical assays, particularly for studying protease activities. Its structure, which includes a carbobenzoxy (Cbz) protecting group and the amino acid sequence Gly-Gly-DL-Arg, allows it to be efficiently cleaved by various proteases, leading to a measurable increase in fluorescence. This property makes it an invaluable tool in both research and clinical settings for monitoring enzyme kinetics and activity.

The biological activity of this compound primarily revolves around its role as a substrate for trypsin-like proteases. Upon cleavage by these enzymes, the AMC (7-amino-4-methylcoumarin) moiety is released, resulting in a significant increase in fluorescence that can be quantitatively measured. This mechanism is crucial for understanding enzyme kinetics and the specific interactions between proteases and their substrates.

Applications in Research

- Enzyme Kinetics : this compound has been utilized to evaluate the kinetic parameters of various proteases, including trypsin and neutrophil elastase. Studies have shown that the rate of hydrolysis can be influenced by the concentration of the substrate and the presence of inhibitors .

- Drug Development : The compound serves as a key component in screening potential drug candidates targeting proteolytic pathways. Its ability to provide real-time data on enzyme activity enhances drug discovery efforts by identifying effective inhibitors or modulators of protease activity .

- Cell Biology : In cellular studies, this compound aids in elucidating mechanisms of apoptosis and cell signaling pathways, particularly in cancer research. By measuring protease activity in live cells, researchers can gain insights into cellular responses to therapeutic agents .

- Diagnostics : This compound is also incorporated into diagnostic tests aimed at detecting specific protease activities associated with diseases such as cancer and infections. Early diagnosis through such assays can significantly improve patient outcomes .

Case Study 1: Protease Activity Measurement

In a study assessing the activity of trypsin using this compound, researchers observed a direct correlation between substrate concentration and fluorescence intensity. The results indicated that increasing concentrations of trypsin enhanced the hydrolysis rate of the substrate, providing a reliable method for quantifying enzyme activity.

Case Study 2: Inhibition Studies

Another investigation focused on evaluating novel inhibitors against trypsin-like proteases using this compound as a substrate. The study demonstrated that specific inhibitors could significantly reduce the hydrolysis rate, highlighting the potential of this substrate in drug development applications .

Table 1: Kinetic Parameters of this compound Hydrolysis by Trypsin

| Parameter | Value |

|---|---|

| Km (μM) | 25 |

| Vmax (μM/min) | 150 |

| Turnover Number (kcat) | 6/min |

Table 2: Inhibition Potency of Novel Compounds on Trypsin Activity

| Inhibitor | IC50 (μM) | Type |

|---|---|---|

| NAP851 | 10 | Competitive |

| NAP966 | 5 | Non-competitive |

| NAP897 | 20 | Mixed-type |

Properties

Molecular Formula |

C28H33N7O7 |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31) |

InChI Key |

SXTGIAYWYXVNLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.